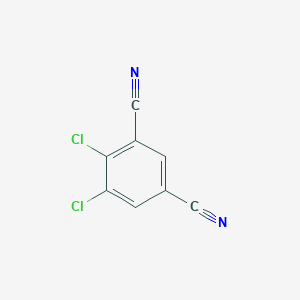
4,5-dichlorobenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichlorobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8H2Cl2N2. It is also known by its IUPAC name, 4,5-dichloroisophthalonitrile. This compound is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields .
準備方法
The synthesis of 4,5-dichlorobenzene-1,3-dicarbonitrile typically involves the ammoxidation of dichlorotoluenes. This process is carried out at high temperatures, often exceeding 400°C. The industrial production of this compound involves the selective ammoxidation of dichlorotoluenes, which results in the formation of the desired dicarbonitrile product .
化学反応の分析
4,5-Dichlorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo base-catalyzed nucleophilic aromatic substitution reactions with nucleophiles such as O-, S-, and acidic -CH containing compounds.
Oxidation and Reduction:
Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions are phthalonitrile derivatives, which have significant applications in various fields .
科学的研究の応用
4,5-Dichlorobenzene-1,3-dicarbonitrile has several scientific research applications:
Biology and Medicine:
作用機序
The mechanism of action of 4,5-dichlorobenzene-1,3-dicarbonitrile primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing chlorine and nitrile groups on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can then participate in further chemical reactions, contributing to the compound’s utility in synthesis processes .
類似化合物との比較
4,5-Dichlorobenzene-1,3-dicarbonitrile can be compared with other similar compounds such as:
4,5-Dichlorophthalonitrile: This compound has a similar structure but differs in the position of the nitrile groups.
1,2-Dichloro-4,5-dicyanobenzene: Another similar compound with slight structural differences, used in similar applications.
The uniqueness of this compound lies in its specific reactivity and the stability provided by the chlorine and nitrile groups, making it a valuable compound in various chemical synthesis processes.
特性
IUPAC Name |
4,5-dichlorobenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPJLJHTMFDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














